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Compound of Interest

Compound Name: 6-Chloro-5-nitropicolinic acid

Cat. No.: B1349207 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Chloro-5-nitropicolinic acid, a valuable building block in pharmaceutical and agrochemical

research. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for the predicted and expected spectroscopic

characteristics of this compound, alongside detailed experimental protocols for its analysis.

Chemical Structure and Properties
IUPAC Name: 6-Chloro-5-nitropyridine-2-carboxylic acid

Molecular Formula: C₆H₃ClN₂O₄

Molecular Weight: 202.55 g/mol

CAS Number: 353277-27-7

Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for 6-Chloro-5-
nitropicolinic acid, the following data is based on established principles of spectroscopy and
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predictive software. These values provide a strong baseline for the identification and

characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of

6-Chloro-5-nitropicolinic acid.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~13.0 - 14.0 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~8.5 - 8.7 Doublet 1H Aromatic CH (H-4)

~8.2 - 8.4 Doublet 1H Aromatic CH (H-3)

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Carbon Type Assignment

~165 - 170 Quaternary Carboxylic acid (C=O)

~150 - 155 Quaternary C-Cl

~145 - 150 Quaternary C-NO₂

~140 - 145 Quaternary C-COOH

~130 - 135 Tertiary Aromatic CH

~125 - 130 Tertiary Aromatic CH

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.
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Infrared (IR) Spectroscopy
The IR spectrum of 6-Chloro-5-nitropicolinic acid is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad O-H stretch Carboxylic acid

1700-1725 Strong C=O stretch Carboxylic acid

1570-1610 Strong, sharp C=C stretch Aromatic ring

1500-1550 Strong, sharp
N-O asymmetric

stretch
Nitro group

1335-1365 Strong, sharp N-O symmetric stretch Nitro group

1000-1250 Medium-Strong C-O stretch Carboxylic acid

700-850 Medium-Strong C-Cl stretch Chloro group

Mass Spectrometry (MS)
The mass spectrum of 6-Chloro-5-nitropicolinic acid, likely obtained via electrospray

ionization (ESI), would be expected to show the molecular ion peak and characteristic

fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/z Value Interpretation

202/204
[M-H]⁻ (Molecular ion with isotopic pattern for

Cl)

158/160 Loss of CO₂ from the molecular ion

112/114 Further fragmentation
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Note: The presence of a chlorine atom will result in an isotopic pattern for chlorine-containing

fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like 6-Chloro-5-nitropicolinic acid.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-nitropicolinic acid in a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube to a final

volume of 0.6-0.7 mL.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 30° pulse width, 1-2 second relaxation delay, and 16-32 scans for

adequate signal-to-noise.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 30° pulse width, 2-5 second relaxation delay, and a sufficient number

of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR Method):
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Place a small, representative amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background from the sample

spectrum.

Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) compatible with the chosen ionization method.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid,

negative ion mode is often preferred to observe the [M-H]⁻ ion.

Acquire data over a suitable mass-to-charge (m/z) range to observe the molecular ion and

expected fragments.
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Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any

significant fragment ions. High-resolution mass spectrometry (HRMS) can be used for

accurate mass measurements to confirm the elemental composition.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 6-Chloro-5-nitropicolinic acid.

Workflow for Spectroscopic Analysis of 6-Chloro-5-nitropicolinic acid
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Caption: Spectroscopic analysis workflow for 6-Chloro-5-nitropicolinic acid.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-5-nitropicolinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349207#spectroscopic-data-nmr-ir-ms-of-6-chloro-
5-nitropicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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